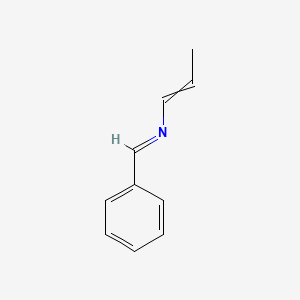

N-benzylidene-propenylamine

Description

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-phenyl-N-prop-1-enylmethanimine |

InChI |

InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-9H,1H3 |

InChI Key |

IGLAKAHZBPQRJT-UHFFFAOYSA-N |

Canonical SMILES |

CC=CN=CC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis and Intermediates

1. Organic Synthesis

N-benzylidene-propenylamine serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals. The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions, leading to a wide range of derivatives that are valuable in synthetic chemistry.

2. Dyes and Pigments Production

In the industrial sector, this compound is employed in the production of dyes and pigments. Its structural properties allow it to be incorporated into complex molecules that exhibit desirable color characteristics, making it useful in textile and paint industries.

Biological Applications

1. Enzyme Mechanism Studies

In biological research, this compound is utilized as a probe to study enzyme mechanisms. Its ability to form imines makes it a valuable tool for investigating the kinetics and dynamics of enzymatic reactions. This application is particularly relevant in understanding metabolic pathways and enzyme-substrate interactions.

2. Pharmaceutical Development

The compound has been explored for its potential in drug development. For instance, derivatives of this compound have been investigated for their efficacy as anti-inflammatory agents and as inhibitors for certain enzymes involved in disease processes . Notably, its chiral derivatives have shown promise in synthesizing pharmacologically active compounds such as formoterol, a long-acting beta-agonist used in asthma treatment .

Case Study 1: Synthesis of Formoterol

A notable application of this compound is its role in synthesizing (R,R)-formoterol. The synthesis involves using (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine as an intermediate, which is produced through a series of reactions involving hydrogenation and coupling with other compounds. This method demonstrates high yield and stereoselectivity, making it suitable for large-scale pharmaceutical production .

Case Study 2: Production of Atomoxetine

Another significant application is in the synthesis of atomoxetine, a medication used to treat attention deficit hyperactivity disorder (ADHD). The synthesis involves using this compound derivatives to create key intermediates that lead to the final product. This process highlights the compound's utility in developing therapeutics with specific pharmacological profiles .

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Organic Chemistry | Intermediate for synthesis | Pharmaceuticals, Agrochemicals |

| Industrial Chemistry | Production of dyes and pigments | Various dye compounds |

| Biological Research | Probe for enzyme mechanisms | Enzyme inhibitors |

| Pharmaceutical Development | Synthesis of drugs | Formoterol, Atomoxetine |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below highlights structural differences and similarities between N-benzylidene-propenylamine and related compounds:

Physicochemical Properties

- This compound : Exhibits moderate stability in ambient conditions, with a melting point and solubility profile typical of Schiff bases. Its conjugated system allows UV-Vis absorption in the 250–300 nm range.

- Spectral data (NMR, IR) for this compound are cataloged in chemical databases .

- 2-Methyl-N-(1-phenyl-2-propynylidene)benzenamine : The ortho-methyl group introduces steric constraints, reducing intermolecular interactions and altering crystallization behavior .

Preparation Methods

FeCl₃-Catalyzed Synthesis:

Procedure :

-

Reactants : Benzaldehyde (100 mmol), allylamine (100 mmol), and FeCl₃·6H₂O (1 mol%) are stirred in methanol.

-

Conditions : Reaction proceeds at 40–85°C for 0.5–8 hours in an open system.

-

Workup : The catalyst is filtered, and the product is isolated via solvent evaporation.

Performance Metrics :

| Catalyst Loading | Temperature | Time | Yield (%) |

|---|---|---|---|

| 1 mol% FeCl₃ | 70°C | 2 h | 94 |

Advantages :

Organocatalytic Methods

Pyrrolidine has emerged as a biomimetic catalyst for imine synthesis under mild conditions.

Protocol:

-

Reactants : Benzaldehyde (1 equiv) and allylamine (1 equiv) are dissolved in dichloromethane (DCM).

-

Catalyst : Pyrrolidine (10 mol%) is added.

-

Conditions : Stirred at room temperature for 12–24 hours.

-

Workup : The product is extracted with DCM and purified.

Results :

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pyrrolidine | DCM | 24 | 89 |

Mechanistic Insight :

Solvent-Free and Green Chemistry Approaches

Mechanochemical methods reduce environmental impact by eliminating solvents.

Ball-Milling Synthesis:

Procedure :

-

Reactants : Benzaldehyde (1 equiv) and allylamine (1 equiv) are placed in a ball mill.

-

Conditions : Milled at 30 Hz for 60 minutes.

-

Workup : The product is washed with hexane.

Efficiency :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Ball milling | 82 | 95 |

Advantages :

Enzymatic and Biomimetic Synthesis

While less common, enzymatic methods using N-substituted formamide deformylases have been explored for imine synthesis.

Example:

-

Enzyme : N-substituted formamide deformylase (0.1 mg/mL).

-

Reactants : Benzaldehyde and allylamine (1 M each) in phosphate buffer (pH 7.5).

-

Conditions : Incubated at 37°C for 24 hours.

Outcome :

| Enzyme Loading | Conversion (%) |

|---|---|

| 0.1 mg/mL | 45 |

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Condensation | 90 | 4–6 h | High | Moderate |

| FeCl₃ Catalysis | 94 | 2 h | High | Low |

| Organocatalysis | 89 | 24 h | Moderate | Low |

| Ball Milling | 82 | 1 h | High | Very Low |

| Enzymatic | 45 | 24 h | Low | Very Low |

Q & A

Q. What experimental and computational approaches are used to study the reaction mechanisms of N-benzylidene-propenylamine formation?

- Methodological Answer : Kinetic studies (e.g., monitoring reaction progress via HPLC) identify rate-determining steps. Density Functional Theory (DFT) calculates transition-state energies and charge distribution (e.g., B3LYP/6-31G* level). Compare experimental activation parameters (ΔH‡, ΔS‡) with computational models to validate mechanisms .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound?

- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., solvent models, basis sets). Validate with synchrotron XRD for precise bond-length measurements. Replicate experiments under inert conditions to exclude oxidation artifacts. Publish negative results to clarify discrepancies .

Q. What strategies optimize experimental design for probing novel photophysical properties in N-benzylidene-propenylamine derivatives?

- Methodological Answer : Use time-resolved fluorescence spectroscopy to study excited-state dynamics. Incorporate sterically bulky substituents (e.g., 2,6-diisopropylphenyl) to isolate electronic effects. Control oxygen levels via Schlenk techniques to prevent quenching. Report quantum yields with standardized reference compounds (e.g., quinine sulfate) .

Q. How can researchers evaluate the feasibility and novelty of a proposed study on this compound?

- Methodological Answer : Apply the FINER criteria :

- Feasible : Assess lab resources (e.g., access to gloveboxes for air-sensitive reactions).

- Novel : Use SciFinder’s “Research Topic” analysis to identify understudied substituents (e.g., electron-deficient aryl groups).

- Ethical : Adhere to NIH guidelines for waste disposal of amine derivatives .

Methodological Best Practices

- Reproducibility : Archive raw spectral data and crystallographic .cif files in supplementary materials .

- Statistical Rigor : Use ANOVA for comparing multiple synthesis batches; report p-values and confidence intervals .

- Ethical Compliance : Obtain institutional approval for studies involving cytotoxic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.